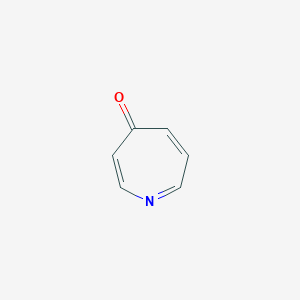![molecular formula C8H13N3O4 B14239188 1,5-Dinitro-3-azabicyclo[3.3.1]nonane CAS No. 488808-44-2](/img/structure/B14239188.png)
1,5-Dinitro-3-azabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dinitro-3-azabicyclo[3.3.1]nonane is a complex organic compound belonging to the azabicyclo family. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two nitro groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dinitro-3-azabicyclo[3.3.1]nonane can be synthesized through a series of chemical reactions. One common method involves the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes with potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids . Another approach is the Mannich condensation of 3-acetonyl-2,4-bis(aci-nitro)cyclohex-5-en-1-one disodium salt with formaldehyde and primary amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dinitro-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using hydrogenation with nickel catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Condensation: Mannich condensation reactions are commonly used to introduce additional substituents onto the bicyclic structure.
Common Reagents and Conditions
Reduction: Hydrogen gas and nickel catalysts are commonly used for the reduction of nitro groups.
Substitution: Various nucleophiles, such as amines and thiols, can be used under basic conditions.
Condensation: Formaldehyde and primary amines are typical reagents for Mannich condensation reactions.
Major Products
Aplicaciones Científicas De Investigación
1,5-Dinitro-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-Dinitro-3-azabicyclo[3.3.1]nonane involves its interaction with molecular targets through its nitro and amine functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.3.1]nonane: A related compound with similar bicyclic structure but different functional groups.
9-Azabicyclo[3.3.1]nonane: Another derivative with variations in the substituents on the bicyclic framework.
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: A compound with additional nitrogen atoms in the bicyclic structure.
Uniqueness
1,5-Dinitro-3-azabicyclo[3.3.1]nonane is unique due to its specific arrangement of nitro and amine groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .
Propiedades
Número CAS |
488808-44-2 |
|---|---|
Fórmula molecular |
C8H13N3O4 |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
1,5-dinitro-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H13N3O4/c12-10(13)7-2-1-3-8(4-7,11(14)15)6-9-5-7/h9H,1-6H2 |
Clave InChI |
SFUFPVDSRHKJTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(C1)(CNC2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


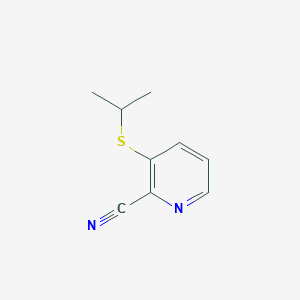
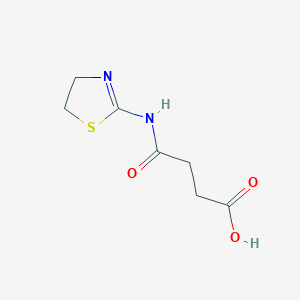
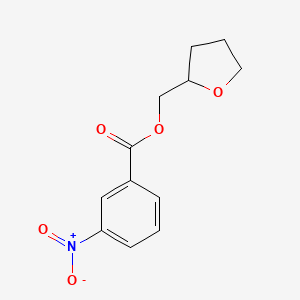

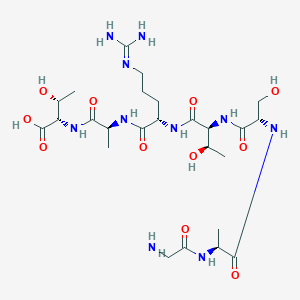
![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
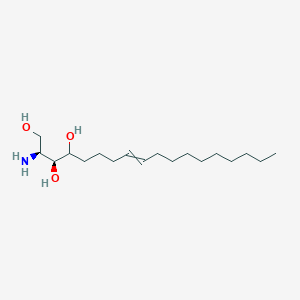

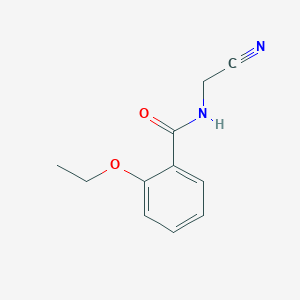

![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
